![molecular formula C10H30Br4N4S2 B030269 双[2-(3-氨基丙基氨基)乙基]二硫化物四氢溴化物 CAS No. 127565-72-4](/img/structure/B30269.png)
双[2-(3-氨基丙基氨基)乙基]二硫化物四氢溴化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide is a chemical compound with the molecular formula C10H30Br4N4S2 and a molecular weight of 590.12 g/mol . It is a metabolite of Amifostine, a well-known cytoprotective agent used in chemotherapy and radiotherapy . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
科学研究应用
Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study the behavior of disulfide bonds and amino groups.
Biology: The compound is used in studies related to cellular protection mechanisms, particularly in the context of oxidative stress.
Medicine: Research involving this compound focuses on its potential cytoprotective effects, similar to its parent compound, Amifostine.
准备方法
The synthesis of Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide involves several steps. The primary synthetic route includes the reaction of 3-aminopropylamine with ethylene disulfide under controlled conditions to form the desired product . The reaction conditions typically involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate .
化学反应分析
Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can break the disulfide bond, leading to the formation of thiols.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol.
作用机制
The mechanism of action of Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide involves its ability to interact with cellular thiols and protect cells from oxidative damage . The disulfide bond in the compound can be reduced to form thiols, which can then scavenge reactive oxygen species (ROS) and protect cellular components from oxidative stress . The molecular targets include various cellular proteins and enzymes that are susceptible to oxidative damage .
相似化合物的比较
Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide is unique due to its specific structure and cytoprotective properties. Similar compounds include:
Amifostine: The parent compound, known for its cytoprotective effects in chemotherapy and radiotherapy.
Cysteamine: A compound with a similar thiol group that provides protection against oxidative stress.
属性
IUPAC Name |
N'-[2-[2-(3-aminopropylamino)ethyldisulfanyl]ethyl]propane-1,3-diamine;tetrahydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N4S2.4BrH/c11-3-1-5-13-7-9-15-16-10-8-14-6-2-4-12;;;;/h13-14H,1-12H2;4*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOYBMDGMOZITQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCSSCCNCCCN.Br.Br.Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30Br4N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
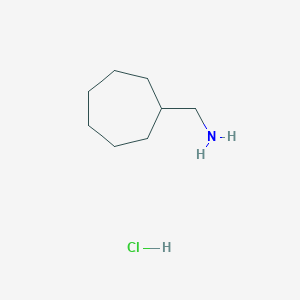
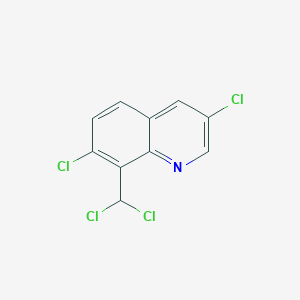
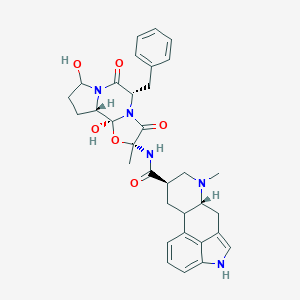
![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B30212.png)
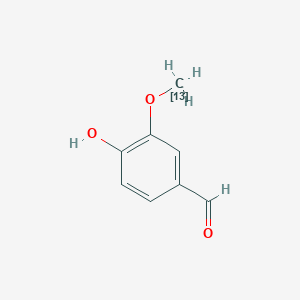
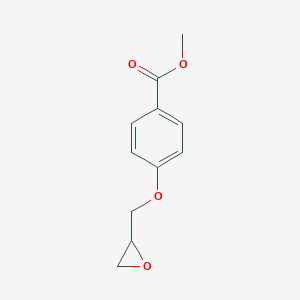
![ethyl 4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate](/img/structure/B30217.png)
![4-[2-(5,6,7,8-Tetrahydro-5,5-dimethyl-8-oxo-2-naphthalenyl)ethynyl]benzoic acid ethyl ester](/img/structure/B30220.png)
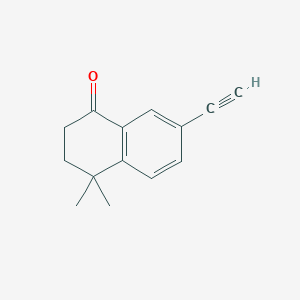
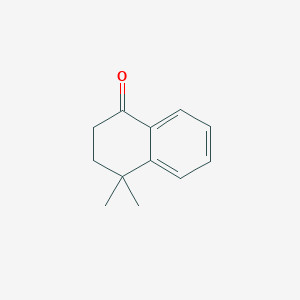
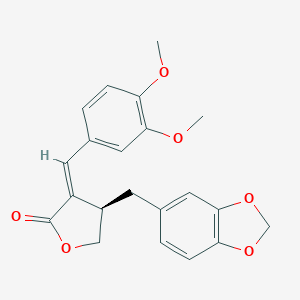
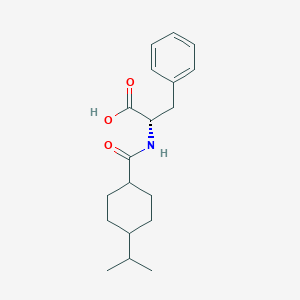
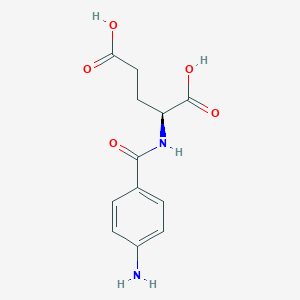
![4-[(Trifluoroacetyl)amino]benzoic acid](/img/structure/B30235.png)
